molecular formula C7H13N3O2 B574622 1-Methyl-4-(2-nitroethenyl)piperazine CAS No. 168031-63-8

1-Methyl-4-(2-nitroethenyl)piperazine

Cat. No.: B574622
CAS No.: 168031-63-8
M. Wt: 171.2
InChI Key: HMHGLSLFHTYROX-UHFFFAOYSA-N
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Description

1-Methyl-4-(2-nitroethenyl)piperazine is a chemical compound with the CAS Registry Number 168031-63-8 . Its molecular formula is C7H13N3O2, and it has a molecular weight of 171.20 g/mol . This compound is part of the piperazine family of heterocyclic compounds, which are characterized by a six-membered ring containing two nitrogen atoms . Piperazine derivatives are of significant interest in scientific research and industrial applications. They are frequently utilized as key building blocks or linkers in organic synthesis and medicinal chemistry to connect active molecular substructures . A wide range of piperazine-containing compounds have been investigated for various bioactivities . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers handling this compound should consult its safety data sheet (SDS) and adhere to appropriate laboratory safety protocols.

Properties

CAS No.

168031-63-8

Molecular Formula

C7H13N3O2

Molecular Weight

171.2

IUPAC Name

1-methyl-4-(2-nitroethenyl)piperazine

InChI

InChI=1S/C7H13N3O2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h6-7H,2-5H2,1H3

InChI Key

HMHGLSLFHTYROX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C=C[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Antitumor Activity

The piperazine scaffold has been extensively studied for its anticancer properties. Research indicates that compounds incorporating piperazine rings exhibit significant cytotoxic effects against various cancer cell lines.

  • Structure-Activity Relationships (SARs) : Studies have demonstrated that modifications on the piperazine ring can enhance antitumor activity. For instance, the introduction of substituents at specific positions on the piperazine ring has been shown to improve binding affinity to cancer targets and increase cytotoxicity. In particular, 1-Methyl-4-(2-nitroethenyl)piperazine has shown promising results in inhibiting cell proliferation in breast cancer and other malignancies .
  • Case Study : A derivative of this compound was synthesized and evaluated for its efficacy against T47D breast cancer cells. The compound exhibited an IC50 value of 1.42 µM, indicating potent anticancer activity compared to standard treatments such as doxorubicin (IC50 = 0.33 µM) .

Neuropharmacological Effects

Piperazine derivatives are also investigated for their neuropharmacological properties. The structural features of this compound suggest potential applications in treating neurological disorders.

  • Dopamine Modulation : Some studies have indicated that related piperazine compounds can influence dopamine levels in the brain, suggesting a possible role in managing conditions like schizophrenia or depression.

Comparative Data Table

Compound NameActivity TypeIC50 Value (µM)Reference
This compoundAntitumor (T47D)1.42
DoxorubicinAntitumor (T47D)0.33
Compound X (related piperazine)NeuropharmacologicalNot specified

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Groups : The nitro group in 1-methyl-4-(4-nitrophenyl)piperazine and 1-(2-fluorobenzoyl)-4-(4-nitrobenzyl)piperazine enhances reactivity, facilitating reduction reactions (e.g., nitro-to-amine conversion) or receptor binding . In contrast, the nitroethenyl group in the target compound may offer similar electronic effects but with distinct steric and conjugation properties.

Biological Activity : Selenium-containing analogs (e.g., 1-methyl-4-(3-(phenylselanyl)propyl)piperazine ) demonstrate radical-scavenging capabilities, suggesting that substituent polarity and redox activity critically influence pharmacological profiles .

Synthetic Utility : Compounds like 1-methyl-4-(piperidin-4-yl)piperazine serve as intermediates in kinase inhibitors, highlighting the versatility of piperazine scaffolds in medicinal chemistry .

Pharmacological and Biochemical Comparisons

  • Antifilarial Activity : Piperazine derivatives with carbamoyl or pyrrolidinyl groups (e.g., 1-methyl-4-(pyrrolidin-1-yl-carbonyl)piperazine ) show variable efficacy against Limotosoides carinii. The N-oxide derivative of diethylcarbamazine (DEC) exhibited enhanced microfilaricidal activity, suggesting that oxidation states of substituents modulate bioactivity .
  • Antibacterial Activity : Sulfonyl-linked thiadiazol-piperazine hybrids (e.g., 1-methyl-4-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine ) inhibit fungal growth, emphasizing the role of sulfonyl bridges in enhancing antimicrobial potency .

Physicochemical and Spectroscopic Data

  • 1-Methyl-4-(4-nitrophenyl)piperazine :
    • Purity: 97% (Thermo Scientific™) .
    • NMR Data: δ 2.304 (s, 3H), 2.584 (t, J=5.3, 4H), 3.303 (t, J=5.3, 4H), 7.367 (m, 2H), 7.660 (m, 2H) in CDCl₃ .
  • 1-Methyl-4-(2-methylbenzofuran-6-yl)piperazine :
    • ¹H NMR confirmed at 125.8 MHz and 500.2 MHz in CDCl₃, demonstrating substituent-dependent spectral complexity .

Preparation Methods

Reaction Design and Mechanism

The direct alkylation of 1-methylpiperazine using nitroethenyl halides (e.g., 2-nitrovinyl chloride or bromide) represents a straightforward route to the target compound. This method parallels the alkylation of piperazine derivatives with propargyl bromide, as demonstrated in the synthesis of 1-(N1-benzyl-2-methyl-4-nitro-imidazole-5-yl)-4-(prop-2-yn-1-yl)piperazine. The reaction proceeds via nucleophilic substitution, where the secondary amine of 1-methylpiperazine attacks the electrophilic carbon of the nitroethenyl halide.

Reaction Conditions :

  • Solvent : Tetrahydrofuran (THF) or dichloromethane.

  • Base : Sodium hydride (NaH) or potassium carbonate (K₂CO₃).

  • Temperature : 0–25°C, progressing to reflux.

Example Protocol :

  • Dissolve 1-methylpiperazine (1.0 equiv) in anhydrous THF under nitrogen.

  • Add NaH (1.2 equiv) at 0°C, followed by dropwise addition of 2-nitrovinyl bromide (1.1 equiv).

  • Stir at room temperature for 12 hours, then quench with ice water.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography.

Challenges :

  • Limited commercial availability of nitroethenyl halides necessitates in situ generation.

  • Competing side reactions (e.g., elimination or polymerization of the nitroalkene).

Michael Addition of 1-Methylpiperazine to Nitroalkenes

Mechanistic Insights

The Michael addition of 1-methylpiperazine to nitroalkenes (e.g., nitroethylene or 1-nitropropene) exploits the nucleophilicity of the piperazine nitrogen. This method mirrors the Cu-Co-Mo/Al₂O₃-catalyzed alkylation of piperazine with ethanol to form N-ethyl piperazidine. The nitroalkene acts as a Michael acceptor, enabling conjugate addition to form the β-nitroethyl intermediate, which may undergo subsequent dehydration.

Reaction Conditions :

  • Catalyst : Cu-Co-Mo/Al₂O₃ (1–5 wt%).

  • Solvent : Ethanol or DMF.

  • Temperature : 80–150°C.

  • Pressure : 0.1–10.0 MPa.

Example Protocol :

  • Combine 1-methylpiperazine (1.0 equiv), nitroethylene (1.2 equiv), and Cu-Co-Mo/Al₂O₃ (3 wt%) in ethanol.

  • Heat at 120°C under 5 MPa hydrogen pressure for 6 hours.

  • Filter the catalyst, concentrate the filtrate, and purify via distillation.

Key Data :

ParameterValue
Yield65–78%
Purity>95% (GC-MS)

Advantages :

  • High regioselectivity due to catalytic control.

  • Scalable for industrial production.

Mannich Reaction Followed by Dehydration

Synthetic Strategy

The Mannich reaction offers a three-component route to install the nitroethenyl group via condensation of 1-methylpiperazine, formaldehyde, and nitromethane. This approach adapts methodologies from the synthesis of N-[(piperazin-1-yl)methyl]benzenamine derivatives. The intermediate β-nitro alcohol undergoes acid-catalyzed dehydration to yield the nitroethenyl group.

Reaction Conditions :

  • Solvent : Ethanol or aqueous HCl.

  • Catalyst : Hydrochloric acid (6N).

  • Temperature : Reflux (80–100°C).

Example Protocol :

  • React 1-methylpiperazine (1.0 equiv), formaldehyde (2.0 equiv), and nitromethane (1.5 equiv) in ethanol at 80°C for 8 hours.

  • Acidify with 6N HCl, reflux for 2 hours to dehydrate the β-nitro alcohol.

  • Basify with NaOH, extract with dichloromethane, and purify via recrystallization.

Key Data :

ParameterValue
Intermediate Yield70–85%
Final Product Yield50–65%

Limitations :

  • Competing over-alkylation or polymerization of formaldehyde.

  • Requires strict pH control during dehydration.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

The table below evaluates the three primary methods based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCostKey Challenges
Alkylation60–75ModerateHighNitroethenyl halide synthesis
Michael Addition65–78HighModerateCatalyst recovery
Mannich-Dehydration50–65LowLowByproduct formation

Recommendations :

  • Industrial settings : Michael addition with Cu-Co-Mo/Al₂O₃ offers optimal balance of yield and scalability.

  • Laboratory synthesis : Alkylation with in situ-generated nitroethenyl halides provides flexibility.

Emerging Catalytic and Green Chemistry Approaches

Photocatalytic Nitroalkene Generation

Recent advances in photocatalysis enable the in situ generation of nitroalkenes from nitroalkanes, circumventing stability issues. For example, visible-light-mediated dehydrogenation of nitroethane could produce nitroethylene, which reacts directly with 1-methylpiperazine.

Solvent-Free Mechanochemical Synthesis

Ball-milling techniques promote solvent-free reactions between 1-methylpiperazine and solid nitroalkene precursors, reducing waste and improving atom economy .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 1-Methyl-4-(2-nitroethenyl)piperazine, and how do reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves multi-step reactions starting with piperazine derivatives. Key steps include alkylation at the piperazine nitrogen and nitroethenyl group introduction via condensation or coupling reactions. Solvents like ethanol or dimethyl sulfoxide (DMSO) are critical for solubility, while catalysts (e.g., palladium complexes) may enhance reaction rates. Temperature control (±5°C) is vital to avoid side reactions .
  • Optimization : Yield improvements (e.g., from 60% to >85%) require precise stoichiometric ratios and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm substituent positions on the piperazine ring. For example, the nitroethenyl group shows distinct deshielded proton signals (δ 7.5–8.5 ppm) .
  • IR : Nitro group stretching vibrations (~1520 cm⁻¹) and C=C bonds (~1600 cm⁻¹) validate structural integrity .
  • Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]⁺ at m/z 211.12) and fragments, distinguishing isomeric impurities .

Advanced Research Questions

Q. How does the nitroethenyl substituent influence the compound’s reactivity in nucleophilic substitution reactions compared to other piperazine derivatives?

  • Mechanistic Insight : The electron-withdrawing nitro group activates the ethenyl moiety for Michael additions or cycloadditions. For example, reactions with thiols proceed faster (k = 0.15 min⁻¹) than non-nitro analogs (k = 0.03 min⁻¹) due to enhanced electrophilicity .
  • Comparative Data : Piperazines with electron-donating groups (e.g., methyl) show reduced reactivity in similar conditions, highlighting the nitro group’s role in modulating electronic effects .

Q. What computational strategies are used to predict the binding affinity of this compound to biological targets?

  • Docking Studies : Molecular docking (e.g., AutoDock Vina) models interactions with receptors like serotonin 5-HT₁A (docking score: −9.2 kcal/mol). The nitroethenyl group forms π-π interactions with aromatic residues (e.g., Phe361) .
  • MD Simulations : 100-ns simulations reveal stable hydrogen bonds between the piperazine nitrogen and Asp116 in bacterial efflux pumps, suggesting potential as an antimicrobial adjuvant .

Q. How can contradictory data on the compound’s solubility and stability be reconciled across studies?

  • Analysis : Discrepancies in solubility (e.g., 12 mg/mL vs. 5 mg/mL in water) may arise from polymorphic forms or residual solvents. X-ray crystallography identifies dominant polymorphs (e.g., monoclinic vs. orthorhombic) affecting physicochemical properties .
  • Stability Protocols : Accelerated degradation studies (40°C/75% RH) show nitro group reduction under acidic conditions (t₁/₂ = 8 hrs at pH 3), necessitating pH-controlled formulations .

Methodological Guidance

Q. What strategies optimize the regioselectivity of nitroethenyl group introduction during synthesis?

  • Stepwise Functionalization : Protecting the piperazine nitrogen with Boc groups prevents undesired alkylation, achieving >90% regioselectivity in nitroethenylation .
  • Catalytic Systems : Pd/Cu bimetallic catalysts improve cross-coupling efficiency (turnover number = 450) for nitroalkene incorporation .

Q. How do researchers validate the biological activity of this compound in enzyme inhibition assays?

  • Kinetic Assays : IC₅₀ values (e.g., 2.3 µM for acetylcholinesterase inhibition) are determined via Ellman’s method, with controls for non-specific binding (e.g., 10% DMSO vehicle) .
  • Selectivity Profiling : Screening against related enzymes (e.g., butyrylcholinesterase, IC₅₀ = 45 µM) confirms target specificity .

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